molecular formula C10H7NO4 B12674314 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione CAS No. 121070-04-0

5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione

Cat. No.: B12674314
CAS No.: 121070-04-0
M. Wt: 205.17 g/mol
InChI Key: PUFUORRKKCDXFV-UHFFFAOYSA-N
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Description

Isoquinolinedione is an organic compound that belongs to the class of heterocyclic compounds known as isoquinolines. These compounds are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. Isoquinolinedione is notable for its presence in various bioactive compounds and natural products, exhibiting a broad array of biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolinedione can be synthesized through several methods. One efficient protocol involves the Rhodium(III)-catalyzed C–H activation/annulation/decarboxylation of N-tosylbenzamides with diazo compounds . This method allows for the construction of isoquinolinedione scaffolds with high efficiency. Another method includes the palladium-catalyzed asymmetric allylic alkylation of isoquinolinedione derivatives, which is used to prepare quaternary carbon stereocenters .

Industrial Production Methods: Industrial production of isoquinolinedione often relies on scalable and cost-effective synthetic routes. The Rhodium(III)-catalyzed method mentioned above is particularly advantageous due to its operational convenience and atom-economical nature .

Chemical Reactions Analysis

Types of Reactions: Isoquinolinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Isoquinolinedione can be compared with other similar compounds, such as quinolinedione and isocoumarin:

Comparison with Similar Compounds

Biological Activity

5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor and antimicrobial agent, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H11_{11}N1_{1}O3_{3} and a molecular weight of approximately 205.16 g/mol. Its structure includes a fused isoquinoline and dione moiety, with a methoxy group at the 5-position and a methyl group at the 6-position. These structural features contribute to its unique chemical properties and biological activities.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties . It has been evaluated against various cancer cell lines, showing efficacy in inhibiting cell proliferation.

Case Studies and Findings

  • Anticancer Efficacy : A study reported that derivatives of isoquinoline-5,8-dione exhibited IC50_{50} values ranging from 0.59 to 1.52 µM against specific cancer cell lines (HeLeS3 and KB-vin). The compound's mechanism involves inducing apoptosis through the modulation of Bcl-2 and Bax proteins .
  • Selective Activity : Another research highlighted that a glycoconjugate derived from isoquinoline-5,8-dione demonstrated selective activity against H1299 lung cancer cells, outperforming standard chemotherapeutic agents like vinorelbine tartrate .

Antimicrobial Properties

In addition to its antitumor activity, this compound has shown promising antimicrobial effects .

Antimicrobial Studies

  • Broad Spectrum Activity : The compound has been tested against various Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity with minimum inhibitory concentration (MIC) values as low as 1–2 µg/mL against resistant strains .
  • Mechanism of Action : The antimicrobial activity is attributed to the quinonoid ring structure, which is essential for binding to bacterial targets and disrupting their metabolic processes .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in cancer metabolism and proliferation pathways. Preliminary studies suggest that it may inhibit key enzymes that facilitate tumor growth .
  • Induction of Apoptosis : In cancer cells, it induces apoptosis by modulating apoptotic pathways, specifically by altering the expression of pro-apoptotic and anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-6-methylisoquinolineLacks dione functionalityPrimarily studied for neuroprotective effects
1-Cyano-5-methoxy-6-methyl-7,8-dihydroisoquinolineContains cyano group instead of dioneExhibits different biological activities
MimocineMore complex structure with additional ringsKnown for broad-spectrum antimicrobial properties

The distinct combination of methoxy and methyl groups along with the dione functionality in this compound influences its reactivity and biological profile compared to these similar compounds .

Properties

CAS No.

121070-04-0

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

6-hydroxy-5-methoxyisoquinoline-7,8-dione

InChI

InChI=1S/C10H7NO4/c1-15-10-5-2-3-11-4-6(5)7(12)8(13)9(10)14/h2-4,14H,1H3

InChI Key

PUFUORRKKCDXFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C(=O)C2=C1C=CN=C2)O

Origin of Product

United States

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